2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Overview
Description
2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a complex organic compound that features a pyridazine ring, a fluorophenyl group, and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridazine ring One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridazine ring may participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(2-Chlorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-(1-(2-Bromophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-(1-(2-Methylphenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Uniqueness
The presence of the fluorophenyl group in 2-(1-(2-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can result in enhanced biological activity and specificity for certain targets.
Properties
Molecular Formula |
C13H11FN2O3 |
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Molecular Weight |
262.24 g/mol |
IUPAC Name |
2-[1-(2-fluorophenyl)ethyl]-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C13H11FN2O3/c1-8(9-4-2-3-5-11(9)14)16-12(17)10(13(18)19)6-7-15-16/h2-8H,1H3,(H,18,19) |
InChI Key |
QCWQENAKKLBTIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1F)N2C(=O)C(=CC=N2)C(=O)O |
Origin of Product |
United States |
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